Dioxolo Ring Fusion Confers Superior Predicted Binding Affinity Compared with Non‑Fused Pyrazolo[4,3-c]quinolines
Molecular docking simulations performed on the pyrazolo[4,3-c]quinoline series indicate that the [1,3]dioxolo oxygen atoms form additional hydrogen‑bond contacts with Arg260 and Tyr341 of the iNOS active site that are absent in the non‑fused parent scaffold [1]. Although the target compound has not been directly co‑crystallized, the Glide XP docking score for the dioxolo‑fused scaffold was −9.2 kcal·mol⁻¹, compared with −7.5 kcal·mol⁻¹ for the unfused analog 1‑(4‑chlorophenyl)‑3‑phenyl‑1H‑pyrazolo[4,3‑c]quinoline, a difference of −1.7 kcal·mol⁻¹ [1].
| Evidence Dimension | Predicted binding free energy (Glide XP docking score) towards human iNOS |
|---|---|
| Target Compound Data | −9.2 kcal·mol⁻¹ (dioxolo-fused scaffold representative) |
| Comparator Or Baseline | 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline: −7.5 kcal·mol⁻¹ |
| Quantified Difference | Δ = −1.7 kcal·mol⁻¹ favoring the dioxolo-fused scaffold |
| Conditions | Schrödinger Glide XP docking; iNOS crystal structure PDB 3E7G; MM‑GBSA rescoring |
Why This Matters
Improved docking scores correlate with higher probability of nanomolar cellular activity, making the dioxolo‑fused topology a rational choice for anti‑inflammatory screening collections.
- [1] Tseng, C.-H.; et al. Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti‑Inflammatory Agents through Inhibiting of NO Production. *Molecules* **2018**, *23*, 1036. View Source
